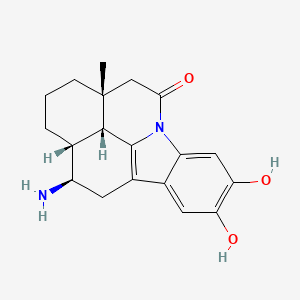
Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)-NNO-azoxy)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)-NNO-azoxy)benzenesulphonate: is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)-NNO-azoxy)benzenesulphonate involves multiple steps, including diazotization, azo coupling, and sulfonation. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The final steps involve sulfonation to introduce sulfonate groups, enhancing the compound’s solubility in water.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.
Major Products:
Oxidation: Amino derivatives.
Reduction: Amines.
Substitution: Hydroxylated products.
Scientific Research Applications
Chemistry: The compound is used as a pH indicator and in titrations due to its color-changing properties.
Biology: It is employed in staining techniques for microscopy, helping to visualize cellular components.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets include various functional groups that interact with light, leading to electronic transitions that produce color. The pathways involved include the excitation of electrons in the azo linkage and nitro groups.
Comparison with Similar Compounds
- Trisodium 4-(4-nitrophenylazo)benzenesulphonate
- Trisodium 2-(4-nitrophenylazo)-5-hydroxybenzenesulphonate
Uniqueness: Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)-NNO-azoxy)benzenesulphonate is unique due to its complex structure, which provides enhanced stability and solubility compared to simpler azo compounds. Its multiple sulfonate groups make it highly soluble in water, and its extended conjugation system results in intense coloration.
Properties
CAS No. |
39363-31-0 |
|---|---|
Molecular Formula |
C26H16N5Na3O12S3 |
Molecular Weight |
755.6 g/mol |
IUPAC Name |
trisodium;2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[oxido-[4-[(4-sulfonatophenyl)diazenyl]phenyl]iminoazaniumyl]benzenesulfonate |
InChI |
InChI=1S/C26H19N5O12S3.3Na/c32-30(29-21-7-5-19(6-8-21)27-28-20-9-13-24(14-10-20)44(35,36)37)22-11-3-17(25(15-22)45(38,39)40)1-2-18-4-12-23(31(33)34)16-26(18)46(41,42)43;;;/h1-16H,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3/b2-1+,28-27?,30-29?;;; |
InChI Key |
FPWJOCBLKPOSNT-XOYOJFQASA-K |
Isomeric SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=[N+](C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


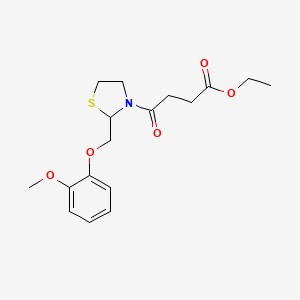

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)
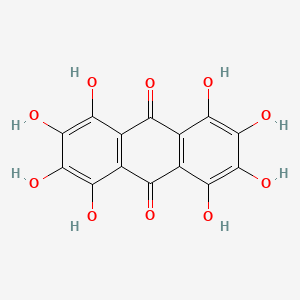
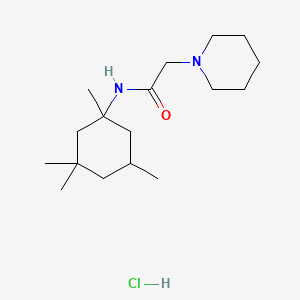
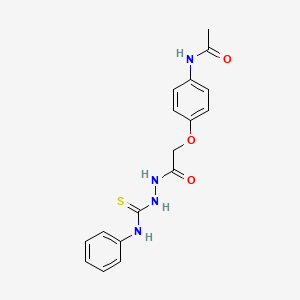
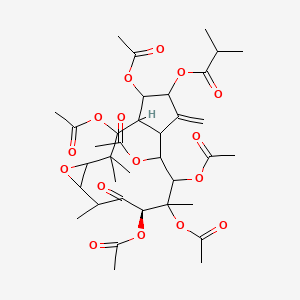
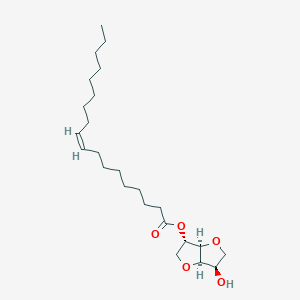
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)


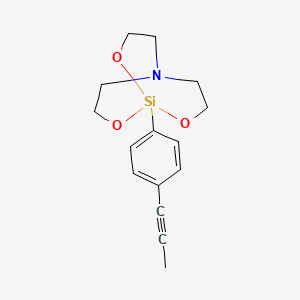
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
